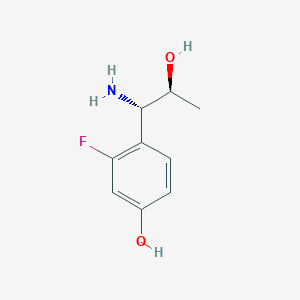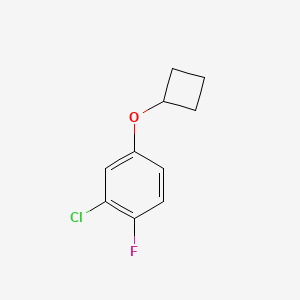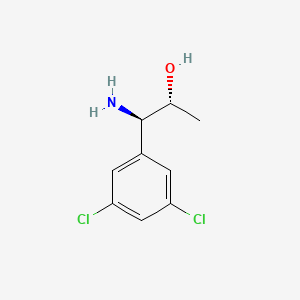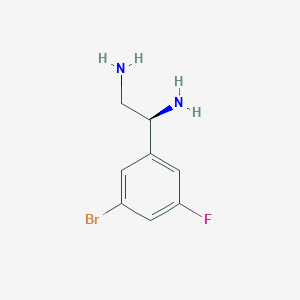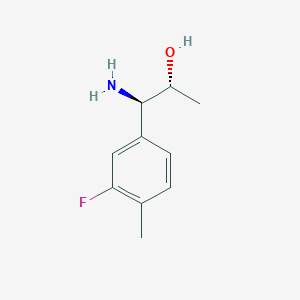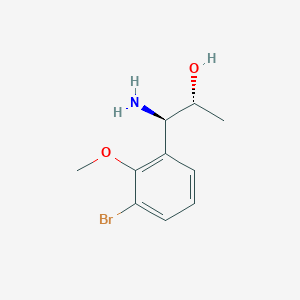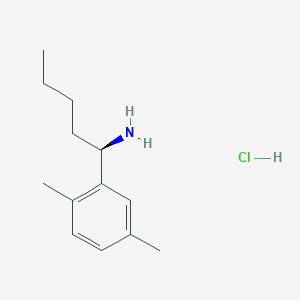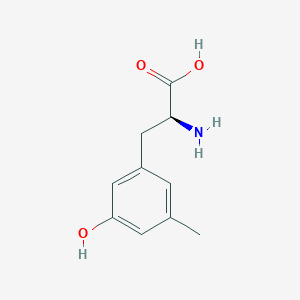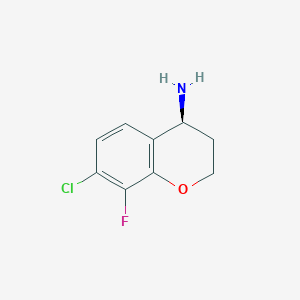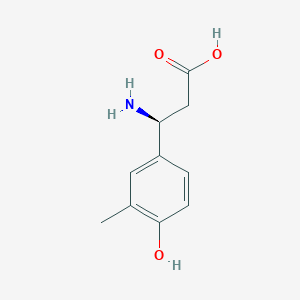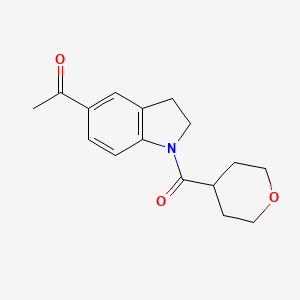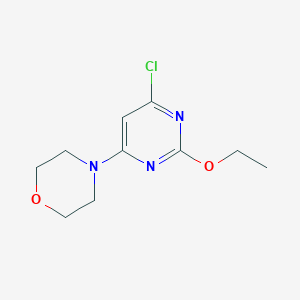
4-(6-Chloro-2-ethoxypyrimidin-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Chloro-2-ethoxypyrimidin-4-yl)morpholine: is a heterocyclic compound that features a morpholine ring attached to a chlorinated pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-2-ethoxypyrimidin-4-yl)morpholine typically involves the reaction of 6-chloro-2-ethoxypyrimidine with morpholine. The reaction is generally carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds through nucleophilic substitution, where the morpholine ring displaces the ethoxy group on the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Solvent recovery and recycling, as well as waste management, would also be critical components of the industrial process.
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloro-2-ethoxypyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions could yield various substituted pyrimidine derivatives, while oxidation and reduction reactions could lead to different oxidation states of the compound.
Scientific Research Applications
4-(6-Chloro-2-ethoxypyrimidin-4-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its potential biological activity.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(6-Chloro-2-ethoxypyrimidin-4-yl)morpholine would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the specific biological activity being targeted .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine: Similar structure but with an ethyl group instead of an ethoxy group.
4-(6-Chloropyrimidin-4-yl)morpholine: Similar structure but without the ethoxy group.
Uniqueness
4-(6-Chloro-2-ethoxypyrimidin-4-yl)morpholine is unique due to the presence of both the morpholine ring and the ethoxy-substituted pyrimidine ring. This combination imparts specific chemical properties and potential biological activities that may not be present in similar compounds.
Properties
Molecular Formula |
C10H14ClN3O2 |
|---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
4-(6-chloro-2-ethoxypyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C10H14ClN3O2/c1-2-16-10-12-8(11)7-9(13-10)14-3-5-15-6-4-14/h7H,2-6H2,1H3 |
InChI Key |
QJUBXEDLADRJML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=CC(=N1)Cl)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate oxalate](/img/structure/B13051167.png)

